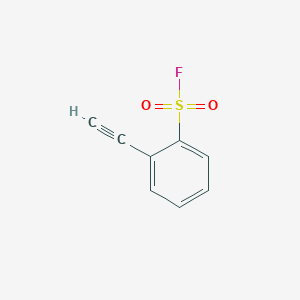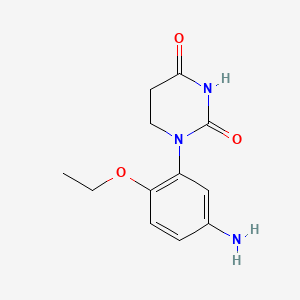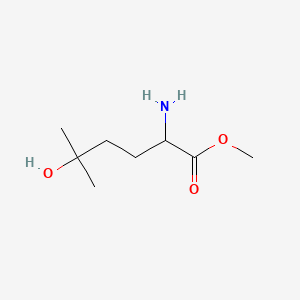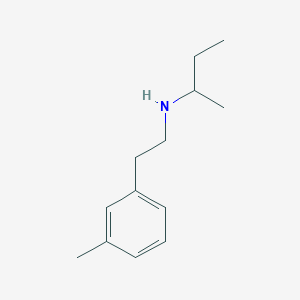![molecular formula C8H12OS B13484512 {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol is a chemical compound with the molecular formula C8H12OS. It is characterized by a bicyclic structure containing a sulfur atom, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves several steps. One common synthetic route includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds .
Wissenschaftliche Forschungsanwendungen
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, such as its use as a precursor for drug development. In industry, it may be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure may play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol can be compared with other similar compounds, such as {2-Thiabicyclo[2.2.2]octane} and {2-Thiabicyclo[2.2.2]oct-5-ene}. These compounds share a similar bicyclic structure but differ in the presence or absence of specific functional groups.
Eigenschaften
Molekularformel |
C8H12OS |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
2-thiabicyclo[2.2.2]oct-5-en-3-ylmethanol |
InChI |
InChI=1S/C8H12OS/c9-5-8-6-1-3-7(10-8)4-2-6/h1,3,6-9H,2,4-5H2 |
InChI-Schlüssel |
KERLWPXEYFAFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C(S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


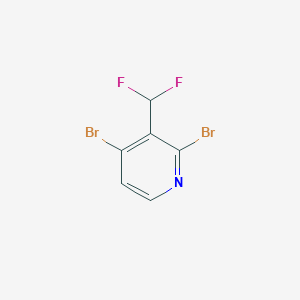
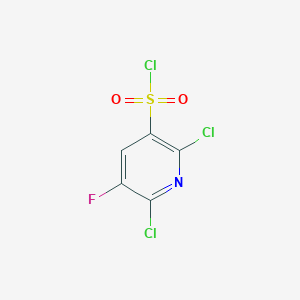
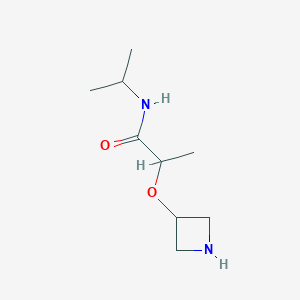
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)

![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)

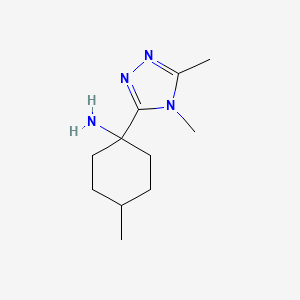
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
